molecular formula C16H34KO4P B7823330 CID 87903

CID 87903

Cat. No. B7823330
M. Wt: 360.51 g/mol
InChI Key: RMGVATURDVPNOZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 87903 is a useful research compound. Its molecular formula is C16H34KO4P and its molecular weight is 360.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 87903 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 87903 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 87903 involves the condensation of 2,4-dichlorobenzaldehyde with 2-amino-4-methylpyridine followed by reduction and cyclization.

Starting Materials
2,4-dichlorobenzaldehyde, 2-amino-4-methylpyridine, Sodium borohydride, Acetic acid, Methanol, Hydrochloric acid, Sodium hydroxide

Reaction
Step 1: 2,4-dichlorobenzaldehyde is condensed with 2-amino-4-methylpyridine in the presence of acetic acid and methanol to form the intermediate 2-(2,4-dichlorophenyl)-4-methyl-1,2-dihydropyridine., Step 2: The intermediate is then reduced using sodium borohydride in methanol to form the corresponding dihydropyridine., Step 3: The dihydropyridine is cyclized using hydrochloric acid and sodium hydroxide to form the final product, CID 87903.

properties

IUPAC Name

potassium;hexadecyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H2,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGVATURDVPNOZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOP(=O)(O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34KO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 87903

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